molecular formula C12H19N3O2 B095427 N-Amino-6-(2-diethylaminoethoxy)nicotinamide CAS No. 18617-52-2

N-Amino-6-(2-diethylaminoethoxy)nicotinamide

Cat. No. B095427
CAS RN: 18617-52-2
M. Wt: 237.3 g/mol
InChI Key: LPFUKFBIDRCKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Amino-6-(2-diethylaminoethoxy)nicotinamide, also known as A-286982, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of N-Amino-6-(2-diethylaminoethoxy)nicotinamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an important enzyme in the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway, which plays a crucial role in various cellular processes, including DNA repair, metabolism, and cell survival. By inhibiting NAMPT, N-Amino-6-(2-diethylaminoethoxy)nicotinamide reduces the levels of NAD in cells, leading to cell death.

Biochemical And Physiological Effects

N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to have anti-inflammatory and neuroprotective effects. Studies have also shown that N-Amino-6-(2-diethylaminoethoxy)nicotinamide can improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Amino-6-(2-diethylaminoethoxy)nicotinamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAMPT in various cellular processes. However, the compound has some limitations for lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-Amino-6-(2-diethylaminoethoxy)nicotinamide. One area of research is the development of more effective methods for administering the compound in vivo. Another area of research is the investigation of the compound's effects on other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the safety and efficacy of N-Amino-6-(2-diethylaminoethoxy)nicotinamide in humans, which could lead to its use as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been reported in several studies. The most common method involves the reaction of 2-diethylaminoethanol with nicotinoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to give N-Amino-6-(2-diethylaminoethoxy)nicotinamide as the final product. Other methods include the reaction of nicotinic acid with 2-diethylaminoethanol in the presence of phosphorus oxychloride and the reaction of nicotinamide with 2-diethylaminoethanol in the presence of thionyl chloride.

Scientific Research Applications

N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that N-Amino-6-(2-diethylaminoethoxy)nicotinamide inhibits the growth of various cancer cells, including breast, prostate, and lung cancer cells. It is believed that the compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.

properties

CAS RN

18617-52-2

Product Name

N-Amino-6-(2-diethylaminoethoxy)nicotinamide

Molecular Formula

C12H19N3O2

Molecular Weight

237.3 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]pyridine-3-carboxamide

InChI

InChI=1S/C12H19N3O2/c1-3-15(4-2)7-8-17-11-6-5-10(9-14-11)12(13)16/h5-6,9H,3-4,7-8H2,1-2H3,(H2,13,16)

InChI Key

LPFUKFBIDRCKJG-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=NC=C(C=C1)C(=O)N

Canonical SMILES

CCN(CC)CCOC1=NC=C(C=C1)C(=O)N

synonyms

6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxamide

Origin of Product

United States

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